molecular formula C44H72N12O13S B12412089 Insulin beta Chain Peptide (15-23)

Insulin beta Chain Peptide (15-23)

Cat. No.: B12412089
M. Wt: 1009.2 g/mol
InChI Key: CPSZWYPVFBXING-PVKJLKLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Insulin Beta Chain Peptide (15-23) is a fragment of the insulin molecule, specifically derived from the beta chain of insulin. This peptide is recognized by islet-associated T cells and plays a significant role in autoimmune diabetes research. It is composed of the amino acids Leucine, Tyrosine, Leucine, Valine, Cysteine, Glycine, Glutamic Acid, Arginine, and Glycine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Insulin Beta Chain Peptide (15-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: Industrial production of Insulin Beta Chain Peptide (15-23) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Types of Reactions:

    Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of insulin.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Standard SPPS reagents like Fmoc-protected amino acids and coupling agents.

Major Products:

Scientific Research Applications

Insulin Beta Chain Peptide (15-23) has several applications in scientific research:

    Chemistry: Used in studies to understand peptide synthesis and modification techniques.

    Biology: Plays a role in studying T cell recognition and autoimmune responses in diabetes.

    Medicine: Utilized in the development of diagnostic tools and therapeutic strategies for autoimmune diabetes.

    Industry: Employed in the production of peptide-based drugs and research reagents

Mechanism of Action

The mechanism of action of Insulin Beta Chain Peptide (15-23) involves its recognition by islet-associated T cells. This peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. The interaction triggers an immune response, leading to the activation of T cells. This process is crucial in the study of autoimmune diabetes, where the immune system mistakenly targets insulin-producing beta cells .

Comparison with Similar Compounds

    Insulin B Chain Peptide (9-23): Another fragment of the insulin beta chain, recognized by T cells in autoimmune diabetes.

    Hybrid Insulin Peptides: Combinations of insulin fragments with other peptides, used to study T cell responses.

Uniqueness: Insulin Beta Chain Peptide (15-23) is unique due to its specific recognition by islet-associated T cells and its role in autoimmune diabetes research. Unlike other insulin fragments, this peptide has been extensively studied for its ability to stimulate T cells and its potential use in developing therapeutic strategies for diabetes .

Properties

Molecular Formula

C44H72N12O13S

Molecular Weight

1009.2 g/mol

IUPAC Name

(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C44H72N12O13S/c1-22(2)16-27(45)37(63)53-31(18-25-9-11-26(57)12-10-25)41(67)54-30(17-23(3)4)42(68)56-36(24(5)6)43(69)55-32(21-70)39(65)49-19-33(58)51-29(13-14-34(59)60)40(66)52-28(8-7-15-48-44(46)47)38(64)50-20-35(61)62/h9-12,22-24,27-32,36,57,70H,7-8,13-21,45H2,1-6H3,(H,49,65)(H,50,64)(H,51,58)(H,52,66)(H,53,63)(H,54,67)(H,55,69)(H,56,68)(H,59,60)(H,61,62)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,36-/m0/s1

InChI Key

CPSZWYPVFBXING-PVKJLKLCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.